N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
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Overview
Description
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by a cyclobutane ring substituted with a 3-methylphenyl group and a carboxamide group The compound also features a cyanobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide typically involves a multi-step process:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Addition of the Cyanobutyl Side Chain: The cyanobutyl side chain can be added through a nucleophilic substitution reaction involving a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanobutyl)-1-phenylcyclobutane-1-carboxamide: Similar structure but lacks the 3-methyl group on the phenyl ring.
N-(1-Cyanobutyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide: Similar structure but with the methyl group in the para position.
N-(1-Cyanobutyl)-1-(2-methylphenyl)cyclobutane-1-carboxamide: Similar structure but with the methyl group in the ortho position.
Uniqueness
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is unique due to the specific positioning of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-6-15(12-18)19-16(20)17(9-5-10-17)14-8-4-7-13(2)11-14/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZQWQLPCDPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1(CCC1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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